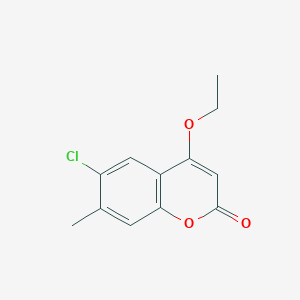

6-Chloro-4-ethoxy-7-methylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-ethoxy-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3/c1-3-15-10-6-12(14)16-11-4-7(2)9(13)5-8(10)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHGODLJWMKCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=C1C=C(C(=C2)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 4 Ethoxy 7 Methylcoumarin

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, specific bonds and their environments can be characterized.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of a related compound, 7-hydroxy-4-methyl coumarin (B35378), shows characteristic absorption bands that indicate the presence of several key functional groups. A broad peak observed in the range of 2400-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net The presence of a strong absorption band between 1705-1725 cm⁻¹ corresponds to the C=O stretching of the lactone carbonyl group, a hallmark of the coumarin skeleton. researchgate.net Furthermore, the absorption in the 1620-1680 cm⁻¹ region is attributed to the C=C stretching vibrations within the aromatic ring. researchgate.net For 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin, a broad band around 3350 cm⁻¹ is observed, which is also characteristic of O-H stretching. researchgate.net The C=O stretching for this molecule is detected in the range of 1635-1650 cm⁻¹. researchgate.net

While specific FT-IR data for 6-Chloro-4-ethoxy-7-methylcoumarin is not detailed in the provided results, the foundational coumarin structure would exhibit similar characteristic peaks. The presence of the ethoxy group would introduce C-O stretching vibrations, typically observed in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration would be expected at lower frequencies, generally in the 800-600 cm⁻¹ range.

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference Compound |

| O-H (Hydroxyl) | 2400-3500 (broad) | 7-hydroxy-4-methyl coumarin researchgate.net |

| C=O (Lactone) | 1705-1725 | 7-hydroxy-4-methyl coumarin researchgate.net |

| C=C (Aromatic) | 1620-1680 | 7-hydroxy-4-methyl coumarin researchgate.net |

| O-H (Hydroxyl) | ~3350 (broad) | 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin researchgate.net |

| C=O (Lactone) | 1635-1650 | 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, a detailed picture of the proton and carbon frameworks can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For coumarin derivatives, distinct signals are observed for the aromatic protons, the methyl group, and any substituents. In the case of 7-hydroxy-4-methyl coumarin, the aromatic protons appear in the chemical shift range of δ 6-8 ppm. researchgate.net The methyl group protons typically resonate as a singlet around δ 2.20-2.50 ppm, and the proton on the pyrone ring is observed between δ 6.10-6.90 ppm. researchgate.net For this compound, the ethoxy group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their exact chemical shifts influenced by the neighboring oxygen atom and the aromatic ring.

| Proton Environment | Chemical Shift (δ ppm) | Reference Compound |

| Aromatic Protons | 6.0 - 8.0 | 7-hydroxy-4-methyl coumarin researchgate.net |

| Methyl Protons (C4) | 2.20 - 2.50 | 7-hydroxy-4-methyl coumarin researchgate.net |

| Pyrone Ring Proton (C3) | 6.10 - 6.90 | 7-hydroxy-4-methyl coumarin researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon skeleton. In coumarin derivatives, the carbonyl carbon (C=O) of the lactone ring is typically found at a low field, often above δ 160 ppm. scribd.com The carbons of the aromatic ring and the double bond in the pyrone ring resonate in the δ 100-160 ppm region. The methyl carbon appears at a much higher field, typically below δ 30 ppm. For this compound, the carbons of the ethoxy group would also be observed, with the methylene carbon appearing at a lower field than the methyl carbon. The presence of the chlorine atom would also influence the chemical shifts of the adjacent carbon atoms.

| Carbon Environment | Chemical Shift (δ ppm) (Reference Compounds) |

| C2 (Carbonyl) | >160 scribd.com |

| Aromatic & C3/C4 Carbons | 100 - 160 scribd.com |

| C4a, C8a (Bridgehead) | ~120-155 ceon.rs |

| Methyl Carbon | <30 |

| Ethoxy Group (-OCH₂CH₃) | ~60-70 (-OCH₂), ~14-16 (-CH₃) |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to determine the connectivity between them, advanced two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. ceon.rs HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range couplings between protons and carbons, which helps in piecing together the entire molecular structure, including the placement of substituents on the coumarin core. ceon.rs NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in the determination of the molecule's three-dimensional structure. ceon.rs

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.

A typical X-ray crystallographic study would involve growing a single crystal of the compound suitable for diffraction experiments. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While crystallographic data for numerous coumarin derivatives have been published, providing insights into the planarity of the coumarin ring system and the conformational preferences of various substituents, no such data are available for this compound. The publication of its crystal structure would be a valuable addition to the field, allowing for a detailed comparison with related structures and a deeper understanding of how the specific substitution pattern (6-chloro, 4-ethoxy, 7-methyl) influences its solid-state packing and intermolecular forces, such as halogen bonding or π-π stacking.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₂H₁₁ClO₃ |

| Formula Weight | 238.67 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, Pca2₁) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) to be determined |

| Volume | To be determined (ų) |

| Z | To be determined (number of molecules per unit cell) |

| Density (calculated) | To be determined (g/cm³) |

| Bond Lengths & Angles | Precise measurements for all bonds and angles, including C-Cl, C-O-C (ether), and those within the coumarin core, would be detailed. |

| Intermolecular Interactions | Identification and characterization of any hydrogen bonds, halogen bonds, or π-π stacking interactions would be provided. |

This table is for illustrative purposes only, as no experimental data has been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For a compound like this compound, the absorption of UV or visible light would promote electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λ_max) that are indicative of the molecule's chromophoric system.

The substitution pattern on the coumarin ring significantly influences the position and intensity of these absorption bands. The presence of an electron-donating ethoxy group at the 4-position and a methyl group at the 7-position, along with an electron-withdrawing chloro group at the 6-position, would be expected to modulate the electronic structure of the coumarin core. Generally, electron-donating groups cause a bathochromic (red) shift in the absorption maxima.

While spectra for many related coumarins are available, specific experimental UV-Vis data for this compound in various solvents are not found in the literature. Such a study would be valuable for understanding its photophysical properties and for applications in areas like fluorescent probes or photosensitizers.

Table 2: Anticipated UV-Vis Absorption Data for this compound

| Solvent | Expected λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Hexane | Data not available | Data not available | π → π |

| Ethanol | Data not available | Data not available | π → π |

| Acetonitrile | Data not available | Data not available | π → π |

| Dichloromethane | Data not available | Data not available | π → π |

This table highlights the lack of specific experimental data. The values would need to be determined experimentally.

Time-Resolved Spectroscopic Methods for Mechanistic Insight into Reactions

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy or time-resolved fluorescence spectroscopy, are powerful tools for studying the dynamics of excited states and the mechanisms of photochemical reactions. These methods allow researchers to observe the formation and decay of short-lived intermediates, such as excited singlet and triplet states, on timescales ranging from femtoseconds to seconds.

For this compound, these techniques could be used to investigate its photostability, determine the lifetimes of its excited states, and elucidate the pathways of any photochemical reactions it might undergo, such as photodimerization or reaction with other molecules. This information is critical for the development of applications in photochemistry, materials science, and biology.

Currently, there are no published studies employing time-resolved spectroscopic methods to investigate the reaction mechanisms of this compound. Such research would provide fundamental insights into its excited-state behavior and potential as a functional chromophore.

Computational and Theoretical Investigations of 6 Chloro 4 Ethoxy 7 Methylcoumarin

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects:These simulations model the movement of atoms in a molecule over time. This is useful for understanding how a molecule changes its shape (conformation) and how it interacts with its environment, such as a solvent.

Despite the comprehensive framework available for such an investigation, the specific application of these computational methods to 6-Chloro-4-ethoxy-7-methylcoumarin has not been documented in accessible scientific publications. Therefore, the creation of data tables and detailed research findings for this specific compound is not possible at this time. Further experimental and computational research is required to elucidate the unique physicochemical properties of this compound.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and mode of interaction between a ligand (such as a coumarin (B35378) derivative) and a biological target, typically a protein or enzyme.

While no molecular docking studies have been specifically published for this compound, research on other coumarin derivatives highlights the common interaction patterns. For instance, studies on coumarins as inhibitors of enzymes like monoamine oxidase (MAO-B) or Mcl-1 reveal key binding features. These often involve hydrogen bonding between the coumarin's oxygen atoms and amino acid residues in the active site, as well as hydrophobic interactions with aromatic residues.

A hypothetical docking study of this compound would likely explore how the substituents influence binding. The ethoxy group at the 4-position and the methyl group at the 7-position would primarily engage in hydrophobic interactions. The chloro group at the 6-position, being electron-withdrawing, could modulate the electronic properties of the coumarin ring and potentially form halogen bonds or other specific interactions within the target's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Correlation with Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

There are no specific QSAR models reported for this compound. However, numerous QSAR studies on various series of coumarin derivatives have been published, providing a framework for understanding how different substituents impact their biological activities, such as anticancer or antimicrobial effects. These studies often use a range of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Which relate to the size and shape of the molecule.

Below is an example of a data table that would be constructed in a QSAR study of coumarin derivatives, illustrating the types of descriptors used.

| Compound | Biological Activity (IC50, µM) | LogP (Hydrophobicity) | Molecular Weight | Electronic Energy |

| Derivative 1 | 10.5 | 2.1 | 220.2 | -1580.4 |

| Derivative 2 | 5.2 | 2.5 | 254.7 | -1620.1 |

| Derivative 3 | 15.8 | 1.8 | 206.2 | -1555.9 |

Mechanistic Insights from Theoretical Chemistry (e.g., Reaction Pathways, Electrophilic Aromatic Substitution)

Theoretical chemistry provides valuable insights into the reactivity and reaction mechanisms of molecules. For coumarin derivatives, understanding their behavior in chemical reactions, such as electrophilic aromatic substitution, is crucial for the synthesis of new analogues.

Electrophilic aromatic substitution is a key reaction type for modifying the benzene (B151609) ring of the coumarin scaffold. The existing substituents on the ring direct the position of new incoming groups. In the case of this compound, the directing effects of the chloro, ethoxy, and methyl groups would determine the outcome of further substitution reactions.

The ethoxy group at position 4 is an activating group and directs incoming electrophiles to the ortho and para positions.

The methyl group at position 7 is also an activating group, reinforcing the directing effect to available ortho and para positions.

The chloro group at position 6 is a deactivating group but is also an ortho, para-director.

No specific theoretical studies on the reaction pathways of this compound have been found. Such a study would likely involve computational modeling of the transition states and intermediates for reactions like nitration, halogenation, or Friedel-Crafts acylation to provide a deeper understanding of its chemical behavior.

Photophysical Properties and Optoelectronic Research of 6 Chloro 4 Ethoxy 7 Methylcoumarin and Its Analogs

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is a primary tool for characterizing coumarin (B35378) derivatives, revealing insights into their electronic transitions and excited-state behavior. Coumarins generally exhibit strong fluorescence due to a large π-conjugated system. photochemcad.com The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for these compounds.

For many coumarin derivatives, the quantum yield is highly dependent on their molecular structure and the surrounding environment. For instance, Coumarin 1 has a reported fluorescence quantum yield of 0.73 in ethanol, though other studies have reported it as 0.50. omlc.org Another analog, Coumarin 314, which features a rigidized structure, exhibits a quantum yield of 0.68 in ethanol, with other reported values as high as 0.86. omlc.org This variability highlights the sensitivity of the quantum yield to both the specific molecular structure and the experimental conditions under which it is measured.

The substitution at the 7-position with an electron-donating group, such as an ethoxy group, is known to produce highly fluorescent molecules. photochemcad.com In the case of 6-Chloro-4-ethoxy-7-methylcoumarin, the presence of the electron-donating ethoxy group at the 7-position is expected to contribute to a high quantum yield. Conversely, halogenation can sometimes lead to a reduction in quantum yield. For example, a study on halogenated 7-hydroxycoumarins showed that ortho-chloro and ortho-bromo substitutions reduced the quantum yield from 70% to 61% and 30%, respectively. nih.gov This effect is partly attributed to the heavy-atom effect, which can promote intersystem crossing to the triplet state, and to charge separation that facilitates non-radiative decay pathways. nih.gov

Table 1: Fluorescence Quantum Yields of Selected Coumarin Analogs in Ethanol

| Compound | Quantum Yield (Φf) | Reference |

| Coumarin 1 | 0.73 | omlc.org |

| Coumarin 1 | 0.50 | omlc.org |

| Coumarin 314 | 0.68 | omlc.org |

| Coumarin 314 | 0.77, 0.86 | omlc.org |

| 7-hydroxycoumarin | 70% | nih.gov |

| ortho-chloro-7-hydroxycoumarin | 61% | nih.gov |

| ortho-bromo-7-hydroxycoumarin | 30% | nih.gov |

Solvatochromic Behavior and Solvent Polarity Effects on Emission Spectra

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of many coumarin derivatives. This behavior arises from differential solvation of the ground and excited electronic states of the molecule. Generally, coumarins exhibit a larger dipole moment in the excited state than in the ground state, leading to a red shift (bathochromic shift) in the emission spectrum as solvent polarity increases. nih.gov

The study of solvatochromic shifts provides valuable information about the electronic properties of molecules. nih.gov For example, the investigation of 3-carboethoxy coumarin (3CECO) in various solvents showed distinct shifts in its absorption and fluorescence spectra, which were analyzed using models like Lippert-Mataga and Bakhshiev to estimate the excited-state dipole moments. researchgate.net These studies confirm that the excited state is more polar than the ground state.

In the case of this compound, the presence of the ethoxy and chloro substituents would contribute to its solvatochromic behavior. The electron-donating ethoxy group at position 7 and the electron-withdrawing chlorine at position 6 would enhance the intramolecular charge transfer (ICT) character upon excitation, leading to a significant change in the dipole moment. This would make its emission spectrum sensitive to the polarity of the solvent. A study on 4-methyl-6-methoxy coumarin and 4-methyl-7-methoxy coumarin revealed that the position of the methoxy (B1213986) group influences the absorption and fluorescence wavenumbers in different solvents. researchgate.net

The analysis of solvatochromic data for various coumarins often involves plotting the Stokes shift against a solvent polarity function. researchgate.net Deviations from linearity in such plots can indicate specific solute-solvent interactions, such as hydrogen bonding. researchgate.net For this compound, one would expect a significant red shift in its emission maximum as the solvent is changed from a nonpolar solvent like cyclohexane (B81311) to a polar aprotic solvent like DMSO and further to a polar protic solvent like ethanol, due to the stabilization of the more polar excited state.

Stokes Shift Analysis and Excited State Dynamics

The Stokes shift, which is the difference in energy between the maxima of the absorption and fluorescence spectra, is a key parameter in characterizing fluorescent molecules. It provides insights into the structural and electronic relaxation that occurs in the excited state before fluorescence emission. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratio.

For coumarin derivatives, the Stokes shift is strongly influenced by solvent polarity and intramolecular charge transfer (ICT) processes. researchgate.net In polar solvents, the stabilization of the highly polar excited state leads to a larger Stokes shift. researchgate.net The dynamic Stokes shift, which is the time-resolved shift of the fluorescence spectrum, can reveal the timescale of solvent relaxation around the excited-state dipole. researchgate.netnih.gov

Studies on coumarin 153 have shown that the dynamic Stokes shift is complex and may involve not only solvent relaxation but also inhomogeneous broadening effects. researchgate.net The excited-state dynamics of coumarins can be multifaceted. For instance, time-resolved fluorescence studies of a coumarin dye anchored on an Al2O3 film revealed dual emissions from two lowest excited states and ultrafast excimer formation, indicating complex population relaxation dynamics. researchgate.net

For this compound, the combination of the electron-donating ethoxy group and the electron-withdrawing chloro group is expected to promote a significant ICT character, leading to a substantial Stokes shift, particularly in polar solvents. The analysis of the Stokes shift in a range of solvents would allow for the quantification of the change in dipole moment upon excitation. A linear relationship between the emission quantum yield and the Stokes shift has been observed for some coumarin derivatives, where a larger Stokes shift is often correlated with a lower quantum yield due to the stabilization of non-radiative decay pathways. udd.cl

Influence of Structural Modifications on Photoluminescence Quantum Yield and Emission Maxima

The photophysical properties of coumarins are highly tunable through structural modifications. The nature and position of substituents on the coumarin ring have a profound impact on the photoluminescence quantum yield and emission maxima. rsc.org

Electron-donating groups (EDGs) at the 7-position, such as amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) groups, generally increase the fluorescence quantum yield and cause a red shift in the emission maximum. photochemcad.com The 7-ethoxy group in this compound is an EDG and is thus expected to enhance its fluorescence. In contrast, electron-withdrawing groups (EWGs) at the 3- or 4-position also tend to cause a red shift in the absorption and emission spectra due to the enhancement of intramolecular charge transfer. acs.org

The introduction of a halogen atom, such as chlorine at the 6-position, can have multiple effects. While it is an electron-withdrawing group, it can also introduce a "heavy-atom effect," which can increase the rate of intersystem crossing to the triplet state and thus decrease the fluorescence quantum yield. nih.gov A study on 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo) coumarin suggested that the cytotoxic activity was influenced by the hydroxyl and halogen groups due to their high electron affinity and electronegativity. researchgate.net

The interplay between the ethoxy group at position 7, the chloro group at position 6, and the methyl group at position 4 in this compound will determine its specific photophysical properties. The methyl group at position 4 generally has a smaller electronic effect compared to the other substituents but can influence the solubility and steric properties of the molecule. A systematic comparison with analogs where these substituents are varied would provide a clearer understanding of their individual contributions. For example, comparing with 7-ethoxy-4-methylcoumarin (B191235) would isolate the effect of the 6-chloro substituent.

Table 2: General Effects of Substituents on Coumarin Photophysical Properties

| Substituent Position | Substituent Type | Effect on Emission Maxima | Effect on Quantum Yield |

| 7 | Electron-donating (e.g., -OR, -NH2) | Red shift | Generally increases |

| 3 or 4 | Electron-withdrawing (e.g., -CN, -CF3) | Red shift | Variable, can decrease |

| 6 | Halogen (e.g., -Cl) | Can cause a shift | Often decreases (heavy-atom effect) |

pH and Metal Ion Sensitivity of Photophysical Response

Many coumarin derivatives exhibit changes in their fluorescence properties in response to variations in pH and the presence of metal ions, making them valuable as fluorescent sensors. researchgate.net The sensitivity to pH often arises from the protonation or deprotonation of functional groups on the coumarin scaffold, which alters the electronic structure and the intramolecular charge transfer characteristics of the molecule. For example, coumarin derivatives with a hydroxyl group can show dramatic changes in fluorescence upon deprotonation in basic media.

While this compound does not have a readily ionizable proton, its analogs with hydroxyl groups, such as 6-Chloro-7-hydroxy-4-methylcoumarin, would be expected to be pH-sensitive. chemimpex.com Furthermore, the photophysical properties of coumarins can be sensitive to the acidity of the medium, which can influence ICT processes. nih.gov

The ability of coumarins to act as metal ion sensors is typically based on their capacity to chelate with metal ions. The binding of a metal ion can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or fluorescence quenching (chelation-enhanced quenching, CHEQ). This response depends on the nature of the metal ion and the design of the coumarin-based ligand. For instance, a coumarin-derived probe was shown to selectively detect Zn2+ and Cu2+ ions with distinct fluorometric responses. rsc.org The interaction with Zn2+ led to fluorescence enhancement, while Cu2+ caused fluorescence quenching. rsc.org

The design of coumarin-based metal ion sensors often involves incorporating a specific chelating moiety into the coumarin structure. researchgate.netnih.gov For this compound, while it may not be an effective metal ion sensor on its own, it could be functionalized with a chelating group to impart this sensitivity. The electronic properties conferred by the existing substituents would then modulate the sensing behavior of the resulting probe. A study using a single coumarin-based sensor in an array format demonstrated the ability to discriminate between various metal ions by analyzing the fluorescence response at different pH values. nih.gov

Applications in Advanced Optical Materials and Fluorescent Probes (Conceptual)

The tunable photophysical properties of coumarin derivatives make them highly attractive for a variety of applications in advanced optical materials and as fluorescent probes. Their high quantum yields, photostability, and sensitivity to the local environment are key attributes for these applications.

In the realm of advanced optical materials, coumarins are used as laser dyes and as components in organic light-emitting diodes (OLEDs). acs.orgnih.gov The ability to tune their emission color across the visible spectrum through chemical modification is a significant advantage. The compound this compound, with its expected strong fluorescence, could potentially be explored for such applications. Halogenated coumarins, in particular, have been investigated for use in optical data recording media. nih.gov

As fluorescent probes, coumarins are widely used in biological and chemical sensing. nih.gov Their applications include the detection of metal ions, anions, and biologically relevant small molecules, as well as the sensing of environmental parameters like pH and viscosity. researchgate.netrsc.org The development of coumarin-based probes for bioimaging is a particularly active area of research, where their ability to function in aqueous environments and their low toxicity are advantageous. rsc.orgnih.gov

Conceptually, this compound could serve as a scaffold for the development of novel fluorescent probes. For example, by introducing a reactive group, it could be used to label proteins or other biomolecules. Its sensitivity to solvent polarity suggests potential applications as a probe for studying the microenvironment of biological membranes or protein binding sites. Furthermore, functionalization with specific recognition units could lead to highly selective sensors for various analytes. The combination of a chloro substituent, which can enhance lipophilicity, and a fluorescent core makes such derivatives interesting candidates for intracellular imaging applications. nih.gov

Mechanistic Investigations of Biological Activities of 6 Chloro 4 Ethoxy 7 Methylcoumarin Derivatives in Vitro Studies and Structure Activity Relationship Analyses

Molecular Mechanisms of Action in Biological Systems (General Coumarin (B35378) Context)

Coumarins, a diverse class of benzopyrone compounds, have been shown to exert their biological effects through a variety of molecular pathways. These mechanisms, primarily investigated through in vitro studies, highlight the potential of this chemical scaffold in modulating cellular processes critical to disease.

Induction of Apoptosis and Cell Cycle Modulation in In Vitro Models

Coumarin derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a crucial mechanism for their anti-cancer properties. The induction of apoptosis by coumarins can occur through the modulation of key regulatory proteins. For instance, some coumarin compounds have been shown to alter the expression of the Bcl-2 family of proteins, which are central to the mitochondrial apoptotic pathway. Specifically, they can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Furthermore, coumarins can influence the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at specific checkpoints, such as G1 or G2/M, coumarin derivatives can inhibit the uncontrolled proliferation of cancer cells. This cell cycle arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.

Recent studies on novel synthetic coumarin derivatives have shown significant alterations in the expression levels of apoptosis-related genes such as BCL-2 and caspase-9 in breast cancer models. For example, certain 4-substituted coumarin derivatives have exhibited antimitotic activity in human breast cancer cell lines. The nature and position of functional groups on the coumarin scaffold play a significant role in their growth-inhibitory potential.

Modulation of Oxidative Stress and Antioxidant Mechanisms

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Coumarin and its derivatives are recognized for their antioxidant properties, which contribute to their therapeutic potential.

The antioxidant activity of coumarins is largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups on the benzopyrone ring. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components like DNA, proteins, and lipids. The extensive conjugated π-electron system of the coumarin nucleus also facilitates the stabilization of the resulting phenoxy radical.

Structure-activity relationship (SAR) studies have provided insights into the antioxidant potential of various coumarin derivatives. For instance, dihydroxy derivatives with ortho-dihydroxy groups have been reported to possess superior radical scavenging activity compared to their monohydroxy or meta- and para-dihydroxy counterparts. Quantitative structure-activity relationship (QSAR) models have been developed to predict the antioxidant activity of new coumarin derivatives, revealing that factors such as molecular complexity, hydrogen bond donating capacity, and lipophilicity are important parameters.

Inhibition of Angiogenesis and Metastasis Pathways (In Vitro Cellular Models)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Coumarin derivatives have been investigated for their anti-angiogenic properties, which represent a key mechanism of their anti-cancer effects.

In vitro studies have shown that coumarins can inhibit several key steps in the angiogenic cascade. They can suppress the proliferation, migration, and tube formation of endothelial cells, the primary cells involved in blood vessel formation. The underlying mechanisms often involve the modulation of pro-angiogenic signaling pathways. For example, some coumarin derivatives have been found to down-regulate the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), which are potent stimulators of angiogenesis.

Furthermore, coumarins can interfere with the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate endothelial cell invasion and migration. By inhibiting MMPs, coumarins can impede the remodeling of the surrounding tissue, a necessary step for the formation of new blood vessels and tumor cell metastasis.

Enzyme Inhibition Studies and Mechanistic Delineation

While no specific enzyme inhibition data exists for 6-Chloro-4-ethoxy-7-methylcoumarin , the broader coumarin class has been extensively studied for its inhibitory effects on various enzymes.

Carbonic Anhydrase (CA) Inhibition: Hydrolytic Mechanism and Isoform Selectivity

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications. Coumarin derivatives have emerged as a significant class of CA inhibitors.

The mechanism of CA inhibition by coumarins is unique. They are believed to act as suicide inhibitors, where the enzyme's own catalytic activity hydrolyzes the lactone ring of the coumarin, leading to the formation of a cis-2-hydroxy-cinnamic acid derivative that binds to the zinc ion in the active site. This binding occludes the active site and prevents the entry of substrate molecules. The orientation of the coumarin molecule within the active site is crucial for this hydrolytic activation and subsequent inhibition.

Different coumarin derivatives exhibit varying degrees of inhibitory potency and selectivity towards different CA isoforms. This selectivity is influenced by the substitution pattern on the coumarin scaffold, which affects the binding interactions with the amino acid residues lining the active site of the specific CA isoform.

Monoamine Oxidase (MAO) Inhibition: Structure-Inhibition Relationships and Isoform Selectivity (MAO-A, MAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of MAOs is a key therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Coumarin derivatives have been identified as potent and selective inhibitors of both MAO-A and MAO-B. The structure-activity relationship for MAO inhibition by coumarins has been a subject of extensive research. The nature and position of substituents on the coumarin ring system significantly influence the inhibitory activity and selectivity for the two isoforms.

For instance, the presence of a substituent at the 3- or 4-position of the coumarin nucleus can confer selectivity. Studies have shown that 3-phenyl substitution in coumarin derivatives tends to enhance MAO-B inhibition, while 4-phenyl substitution is more favorable for MAO-A inhibition. The electronic and steric properties of the substituents play a crucial role in the interaction with the active site of the respective MAO isoform.

Other Enzyme Targets and Their Inhibition Mechanisms

Derivatives of this compound have been investigated for their inhibitory effects on various enzymes beyond the most commonly studied targets. A notable study focused on a series of O-substituted derivatives of 6-Chloro-7-hydroxy-4-methylcoumarin, a closely related precursor, which were screened against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). researchgate.net The research found that these chlorinated coumarins displayed the most proficient inhibitory activity against both cholinesterase enzymes, AChE and BChE. researchgate.net

The mechanism of inhibition for these enzymes often involves the coumarin scaffold binding to the active site, thereby preventing the natural substrate from binding. For cholinesterases, this inhibition is critical in the context of neurodegenerative diseases where the regulation of the neurotransmitter acetylcholine (B1216132) is desired. Lipoxygenase inhibition is relevant to inflammatory pathways. The specific substitutions on the coumarin ring, including the chloro and methyl groups, play a significant role in modulating the potency of this enzyme inhibition. researchgate.net

Structure-Activity Relationship (SAR) Studies of Substituted Coumarins

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone core. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups influence the pharmacological profile of these compounds, leading to the optimization of lead candidates.

The presence of specific substituents such as chloro, ethoxy, and methyl groups on the coumarin framework has a profound impact on the molecule's biological activities, including antimicrobial and anticancer effects.

Chloro Group: Halogenation, particularly with chlorine, is a common strategy to enhance the biological potency of coumarins. A chloro group at the C6 position, as seen in 6-chloro-4-(methoxyphenyl) coumarin, has been shown to yield significant anticancer activity. nih.gov This substituent can increase the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. Studies on coumarin-benzimidazole derivatives also identified a 6-chloro substituted compound as a promising candidate for developing anti-inflammatory agents. nih.gov Furthermore, compounds bearing a chloro substitution have displayed moderate activity against Gram-positive bacterial strains. nih.gov

Ethoxy Group: The ethoxy group, typically found at the C4 position, influences the molecule's electronic and steric properties. While specific data on the 4-ethoxy group's impact is less detailed in the provided context, related substitutions like methoxy (B1213986) groups are known to affect fluorescence and intramolecular charge transfer (ICT), which can be relevant for certain biological interactions and imaging applications. researchgate.net The replacement of a hydroxyl group with an acetoxy group (a related alkoxy modification) has been shown to sometimes reduce cytotoxic activity, indicating the nuanced role of such substitutions. scispace.com

The specific location of substituents on the coumarin ring is as critical as their chemical nature in determining the efficacy and selectivity of the compound.

The position of a methyl group, for instance, significantly alters metabolic and inhibitory properties. Docking and molecular dynamics simulations comparing 6-methylcoumarin (B191867) and 7-methylcoumarin (B190331) in the active sites of CYP2A6 and CYP2A5 enzymes revealed that the orientation toward the heme moiety is highly dependent on the methyl position. nih.govresearchgate.net For 6-methylcoumarin, the 7-position was favorably oriented for oxidation, whereas multiple orientations were possible for 7-methylcoumarin, indicating that positional changes directly affect enzyme-ligand interactions and metabolic fate. nih.govresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), provide valuable insights into the electronic properties of coumarin derivatives and help correlate these properties with their biological activities. Key computational descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com

The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. bohrium.com Studies on substituted coumarins have shown that the introduction of substituents systematically alters these frontier orbitals. The LUMOs are often quite similar across different derivatives, being mainly composed of atomic orbitals from the core coumarin moiety. bohrium.commdpi.com In contrast, the HOMOs show more significant contributions from the substituents. bohrium.commdpi.com This means that substituents have a more pronounced effect on the HOMO energy levels, thereby modulating the HOMO-LUMO gap and, consequently, the molecule's reactivity and biological potential. mdpi.com For instance, one study identified 6-chloro-4-(methoxyphenyl) coumarin as having the best anticancer activity among 36 analogues, a finding that can be rationalized by analyzing its specific electronic and structural properties through computational models. nih.gov

In Vitro Antimicrobial Activity: Mechanistic Considerations

Coumarin derivatives are well-documented for their broad-spectrum antimicrobial properties, acting against a variety of pathogenic microorganisms. Their mechanism of action often involves the disruption of cell membranes or the inhibition of essential cellular processes. nih.gov

The antimicrobial potential of coumarins, including chlorinated derivatives, has been evaluated against both Gram-positive and Gram-negative bacteria. The structure of the coumarin derivative significantly influences its spectrum of activity.

Gram-Positive Bacteria: Studies have shown that certain coumarin derivatives exhibit potent activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. For example, a compound featuring a chloro substitution demonstrated moderate activity against Gram-positive bacteria. nih.gov Another study synthesized a series of 8-arylazo-7-hydroxy-4-methyl coumarins and found that a derivative with a sulfonamide group displayed a significant zone of inhibition against Staphylococcus aureus and Bacillus subtilis. researchgate.net

Gram-Negative Bacteria: While some coumarins are effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, these bacteria often present a greater challenge due to their protective outer membrane. researchgate.net Nevertheless, some coumarin derivatives have been reported to damage the cell membranes of both Gram-positive and Gram-negative bacteria. nih.gov One investigation found that 7-hydroxy-4-methyl coumarin displayed moderate activity against E. coli. researchgate.net

The antimicrobial efficacy is directly linked to the substitution pattern. For example, the presence of CF3 and OH substituents has been shown to enhance antibacterial activity. nih.gov The data below summarizes findings for various substituted coumarins against different bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Source |

| Compound with Chloro substitution | Gram-positive strains | Moderate activity | nih.gov |

| 7-hydroxy-4-methyl coumarin | E. coli | Moderate activity (9 mm inhibition zone at 125 ppm) | researchgate.net |

| 7-hydroxy-4-methyl coumarin | S. aureus | Inactive | researchgate.net |

| 8-(4-sulfonamoyl)phenylazo-7-hydroxy-4-methyl coumarin | S. aureus | High activity (24 mm zone of inhibition) | |

| 8-(4-sulfonamoyl)phenylazo-7-hydroxy-4-methyl coumarin | B. subtilis | High activity (26 mm zone of inhibition) | |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | B. cereus, M. luteus, L. monocytogenes, S. aureus | MIC = 1.5 mM | nih.gov |

| 7-hydroxy-4-trifluoromethylcoumarin | E. faecium | MIC = 1.7 mM | nih.gov |

Q & A

Q. What are the established synthetic routes for 6-Chloro-4-ethoxy-7-methylcoumarin, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves Pechmann condensation or nucleophilic substitution strategies. For alkoxy-substituted coumarins like this compound:

- Pechmann Condensation : React resorcinol derivatives with β-keto esters in the presence of Lewis acid catalysts (e.g., zirconyl chloride) under anhydrous conditions. Ethoxy groups can be introduced via alkylation of hydroxy precursors using ethylating agents (e.g., diethyl sulfate) .

- Nucleophilic Substitution : React 6-chloro-4-bromomethylcoumarin with sodium ethoxide in acetone. Use potassium carbonate as a base to facilitate the substitution of bromine with ethoxy groups. Recrystallize the product from ethyl acetate to improve purity .

Critical Factors : Catalyst activity, solvent polarity, and reaction temperature (typically 80–100°C). Monitor by TLC or HPLC for intermediate formation.

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

- Fluorescence Spectroscopy : Utilize excitation-emission matrix (EEM) fluorescence coupled with second-order calibration algorithms to resolve spectral overlaps in biological or cosmetic matrices. This method achieves detection limits as low as 0.1 µg/mL .

- HPLC with Fluorescence Detection : Use a C18 column, acetonitrile/water mobile phase (70:30 v/v), and excitation/emission wavelengths of 320/390 nm. Validate with spiked recovery tests (85–105% recovery) .

Note : Pre-treat samples with solid-phase extraction (C18 cartridges) to remove interferents like proteins or lipids.

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation; relocate to fresh air if exposed .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Label containers with hazard symbols (e.g., "Irritant") .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data caused by solvent polarity or substituent effects?

Methodological Answer:

- Solvent Optimization : Test solvents with varying polarity (e.g., DMSO, acetone, methanol) to assess fluorescence quantum yield. For this compound, aprotic solvents enhance emission intensity by reducing quenching .

- Substituent Analysis : Compare fluorescence lifetimes of derivatives (e.g., 7-methoxy vs. 7-ethoxy) using time-resolved spectroscopy. Chloro and ethoxy groups at positions 6 and 4 reduce π-π stacking, increasing solubility and fluorescence stability .

Q. What strategies are effective for studying the metabolic pathways of this compound using cytochrome P450 (CYP) enzymes?

Methodological Answer:

- Enzyme Assays : Incubate the compound with recombinant CYP isoforms (e.g., CYP2B6, CYP3A4) in NADPH-fortified buffer. Monitor O-deethylation (removal of ethoxy group) via HPLC-MS. Use 7-ethoxy-4-trifluoromethylcoumarin as a positive control .

- Inhibition Studies : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify isoform-specific metabolism. Calculate IC50 values to assess inhibitory potency .

Q. How do crystallographic studies inform the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- X-ray Diffraction : Analyze single crystals (grown via slow evaporation in ethyl acetate) to determine bond angles and packing. For example, the C5–C7 bond deviation (1.449 Å) indicates steric strain from the chloro substituent, which may reduce planarity and alter bioactivity .

- Hydrogen Bonding : Identify intermolecular C–H···O/Cl interactions that stabilize crystal lattices. These interactions can predict solubility and stability in solid formulations .

Q. How can researchers optimize synthetic routes to minimize byproducts like dechlorinated or over-alkylated derivatives?

Methodological Answer:

- Reaction Monitoring : Use inline FTIR or NMR to track intermediates. For example, detect bromomethylcoumarin intermediates early to adjust ethylation time .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess alkylating agents. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate chloro and des-chloro derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.